4-(furan-3-yl)aniline
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Overview
Description
4-(furan-3-yl)aniline: is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of a furan ring attached to an aniline moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(furan-3-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid derivative of furan with a halogenated aniline under mild conditions . Another method involves the Ullmann-type coupling reaction , where a nucleophilic substitution of a halogenated furan with an aniline derivative is carried out in the presence of a copper catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The palladium-catalyzed cross-coupling reactions are favored due to their high yield and selectivity. Additionally, the use of continuous flow reactors has been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(furan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in nitro-substituted derivatives can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, leading to halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: this compound.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
Chemistry: 4-(furan-3-yl)aniline is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .
Biology: In biological research, this compound derivatives have been investigated for their potential as antimicrobial agents. The furan ring imparts significant biological activity, making these compounds promising candidates for drug development .
Medicine: The compound has shown potential in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been studied for their anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique structural features contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 4-(furan-3-yl)aniline and its derivatives involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
- 4-(furan-2-yl)aniline
- 4-(thiophen-3-yl)aniline
- 4-(pyridin-3-yl)aniline
Comparison: 4-(furan-3-yl)aniline is unique due to the position of the furan ring attachment, which influences its electronic properties and reactivity. Compared to 4-(furan-2-yl)aniline, the 3-position attachment results in different steric and electronic effects, leading to variations in chemical behavior and biological activity .
Properties
CAS No. |
936249-47-7 |
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Molecular Formula |
C10H9NO |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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